Fmoc-L-beta-homoisoleucine

Description

BenchChem offers high-quality Fmoc-L-beta-homoisoleucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-beta-homoisoleucine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)/t14-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZUUIWBAYOCDD-VBKZILBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193954-27-7 |

Source

|

| Record name | (3R,4S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193954-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-L-beta-homoisoleucine: A Key Building Block for Advanced Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of β-Amino Acids in Modern Drug Discovery

In the landscape of peptide-based therapeutics, the quest for enhanced metabolic stability and tailored biological activity is paramount. While peptides offer high specificity and potency, their susceptibility to proteolytic degradation and poor pharmacokinetic profiles often limit their clinical utility. The incorporation of non-proteinogenic amino acids, particularly β-amino acids, has emerged as a powerful strategy to overcome these limitations. Fmoc-L-beta-homoisoleucine, a derivative of the natural amino acid isoleucine, stands out as a valuable building block in the synthesis of these advanced peptidomimetics.[1][2][3][4] Its unique structural features, including an additional methylene group in the backbone and a branched side chain, offer distinct advantages in designing peptides with improved therapeutic potential.[5]

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Fmoc-L-beta-homoisoleucine, offering field-proven insights for its effective utilization in research and drug development.

Physicochemical Properties of Fmoc-L-beta-homoisoleucine

A thorough understanding of the physicochemical properties of Fmoc-L-beta-homoisoleucine is fundamental to its successful application in peptide synthesis. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Reference |

| Synonyms | Fmoc-L-β-HomoIle-OH, (3R,4S)-3-(Fmoc-amino)-4-methylhexanoic acid | [5] |

| CAS Number | 193954-27-7 | [5][6] |

| Molecular Formula | C₂₂H₂₅NO₄ | [5][6] |

| Molecular Weight | 367.45 g/mol | [5][6][7] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 130 - 132 °C (decomposes) | [5] |

| Optical Rotation | [α]D20 = -24 ± 1º (c=0.5 in CHCl₃) | [5] |

| Purity | ≥ 99% (HPLC) | [5] |

| Storage Conditions | 0 - 8 °C | [5] |

Solubility Profile:

Synthesis of Fmoc-L-beta-homoisoleucine

While detailed, step-by-step synthetic protocols for Fmoc-L-beta-homoisoleucine are not extensively published in readily accessible literature, the general approach for the synthesis of Fmoc-protected β-amino acids can be extrapolated. A common strategy involves the Arndt-Eistert homologation of the corresponding α-amino acid, followed by Fmoc protection.

A plausible synthetic route, based on established chemical principles, is outlined below. This should be considered a general guideline, and optimization of reaction conditions would be necessary.

Caption: Generalized synthetic workflow for Fmoc-L-beta-homoisoleucine.

Experimental Protocol (General Approach):

-

N-Protection of L-Isoleucine: Protect the α-amino group of L-isoleucine with a suitable protecting group, such as Boc anhydride, to prevent side reactions.

-

Activation and Diazoketone Formation: Activate the carboxylic acid of the N-protected L-isoleucine, for example, by converting it to an acid chloride or using a mixed anhydride. React the activated species with diazomethane to form the corresponding diazoketone.

-

Wolff Rearrangement: Subject the diazoketone to a Wolff rearrangement, typically in the presence of a silver catalyst and a nucleophile like water or an alcohol, to yield the β-amino acid or its ester.

-

Fmoc Protection: React the free amino group of the β-homoisoleucine ester with an Fmoc-donating reagent, such as Fmoc-succinimidyl carbonate (Fmoc-OSu), under basic conditions.

-

Saponification: If an ester was formed during the Wolff rearrangement, hydrolyze the ester group using a base like lithium hydroxide to yield the final Fmoc-L-beta-homoisoleucine.

-

Purification: Purify the final product by crystallization or column chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-beta-homoisoleucine is primarily employed in Fmoc-based SPPS to introduce a β-homoisoleucine residue into a peptide sequence.[5] The general SPPS cycle involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Experimental Protocol for Incorporation:

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-L-beta-homoisoleucine

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

DMF (peptide synthesis grade)

-

20% (v/v) Piperidine in DMF

-

DCM (optional, for washing)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-L-beta-homoisoleucine (3-5 equivalents relative to resin loading) and a coupling reagent like HATU (0.95 equivalents relative to the amino acid) in DMF.

-

Add DIPEA (2 equivalents relative to the amino acid) to the solution to activate the carboxylic acid.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-4 hours. The coupling of β-amino acids can be slower than their α-counterparts, so extended coupling times or double coupling may be necessary. Monitoring the reaction with a colorimetric test (e.g., Kaiser test) is recommended.

-

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and optionally with DCM (2-3 times) to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling and washing, treat the resin with the cleavage cocktail for 2-4 hours to remove side-chain protecting groups and cleave the peptide from the resin.

-

Collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The Role of Fmoc-L-beta-homoisoleucine in Drug Discovery

The incorporation of Fmoc-L-beta-homoisoleucine into peptide sequences offers several advantages for the development of novel therapeutics:

-

Enhanced Proteolytic Stability: The altered backbone structure of β-amino acids makes peptides more resistant to degradation by proteases, leading to a longer in vivo half-life.[1][2]

-

Modulation of Secondary Structure: The additional flexibility in the backbone can influence the secondary structure of peptides, allowing for the design of novel folds and conformations that can mimic or antagonize the function of natural peptides and proteins.[12]

-

Improved Pharmacokinetic Properties: The increased stability and potential for tailored conformations can lead to improved pharmacokinetic profiles, including better absorption, distribution, metabolism, and excretion (ADME) properties.[3]

-

Increased Structural Diversity: As a non-proteinogenic amino acid, it expands the chemical space available for peptide design, enabling the creation of peptidomimetics with unique biological activities.[1][2]

While specific examples of clinically approved drugs containing L-beta-homoisoleucine are not yet prevalent, the broader class of β-amino acid-containing peptides has shown promise in various therapeutic areas, including as antimicrobial agents, enzyme inhibitors, and receptor antagonists.[1][13]

Analytical Characterization

Ensuring the purity and identity of Fmoc-L-beta-homoisoleucine is crucial for its successful use in peptide synthesis. Standard analytical techniques are employed for its characterization.

| Technique | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >99%). A reversed-phase C18 column with a gradient of acetonitrile in water (with 0.1% TFA) is a common method. |

| Mass Spectrometry (MS) | The expected molecular ion peak corresponding to the molecular weight of the compound (e.g., [M+H]⁺ at m/z 368.18). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will show characteristic peaks for the Fmoc group, the aliphatic side chain of homoisoleucine, and the backbone protons. The specific chemical shifts and coupling constants will confirm the structure and stereochemistry. |

Challenges and Troubleshooting in Synthesis

While the incorporation of β-amino acids is a powerful tool, it can present some challenges compared to standard α-amino acid coupling:

-

Slower Coupling Kinetics: The steric hindrance around the amino and carboxyl groups can lead to slower reaction rates. To address this, extended coupling times, double coupling, or the use of more potent coupling reagents like HATU or COMU may be necessary.[14]

-

Aggregation: The growing peptide chain, particularly with hydrophobic residues, can aggregate on the resin, hindering reagent access. Using solvents with higher solvating power like NMP, or adding chaotropic salts, can help to disrupt these aggregates.[9]

-

Side Reactions: As with all peptide synthesis, side reactions such as racemization and aspartimide formation (for sequences containing aspartic acid) can occur. Careful selection of coupling reagents and conditions can minimize these unwanted reactions.[14][15]

Conclusion

Fmoc-L-beta-homoisoleucine is a valuable and versatile building block for the synthesis of advanced peptidomimetics. Its unique structural properties offer a means to overcome the inherent limitations of natural peptides, paving the way for the development of more stable and effective peptide-based therapeutics. A thorough understanding of its physicochemical properties, coupled with optimized synthetic and analytical protocols, will enable researchers and drug development professionals to fully harness the potential of this important non-proteinogenic amino acid.

References

- Advances in Fmoc solid‐phase peptide synthesis. Journal of Peptide Science.

- Beta-amino acids: vers

- Advances in Fmoc solid‐phase peptide synthesis.

- Fmoc Amino Acids for SPPS. AltaBioscience.

- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

- Potential side reactions of the azide group in Fmoc SPPS. Benchchem.

- Beta-amino acids: versatile peptidomimetics.

- Conformational studies on beta-amino acid-containing peptides. I. PubMed.

- HPLC chromatograms of FMOC derivatives of (a) amino acid standard (the...

- Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF. Benchchem.

- Fmoc-L-β-homoisoleucine. Chem-Impex.

- (3R,4S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylhexanoic acid | C22H25NO4. PubChem.

- Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid. Chem-Impex.

- Reverse Phase Chromatography Separation of Fmoc DL Isoleucine Enantiomers.

- Beta-peptidic peptidomimetics. PubMed.

- Peptidomimetic. Wikipedia.

- N-Fmoc-L-isoleucine | C21H23NO4 | CID 2724629. PubChem.

- Fmoc-L-Leucine - PRODUCT INFORM

- FMOC-L-Leucine - Product Inform

- What are the applications and solubility of FMOC-L-Isoleucine?. Guidechem.

- SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.

- Fmoc-b-Homoile-OH = 96.0 HPLC 193954-27-7. Sigma-Aldrich.

- A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH. Benchchem.

- Solubility of Fmoc- l -Leucine in 12 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances.

- Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.

- Design and synthesis of beta-peptides with biological activity. PubMed.

- Fmoc-L-beta-homoisoleucine | 193954-27-7. ChemicalBook.

- Solubility of Fmoc-Phe(4-Br)-OH in DMF: A Technical Guide. Benchchem.

- Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid. Chem-Impex.

- A Technical Guide to the Solubility of Fmoc-Phe(4-F)

- Fmoc-L-beta-homoisoleucine amino acid. MyBioSource.

- Fmoc-L-Beta-Homoisoleucine (Cas 193954-27-7). Parchem.

- Fmoc-L-beta-homoisoleucine | CAS 193954-27-7 | SCBT. Santa Cruz Biotechnology.

- Fmoc-beta-HLeu-OH [193887-44-4]. Aapptec Peptides.

- One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids.

- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses.

- Synthesis and Biological Evaluation of Amino Acid and Peptide Conjug

- 01-00441-EN High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretre

- β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5.

- Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applic

- Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher.

- Fmoc-beta-HNle-OH. Aapptec Peptides.

- 193954-27-7(Fmoc-L-beta-homoisoleucine) Product Description. ChemicalBook.

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptidomimetic - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. (3R,4S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylhexanoic acid | C22H25NO4 | CID 7010016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fmoc-L-beta-homoisoleucine | 193954-27-7 [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Conformational studies on beta-amino acid-containing peptides. I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-L-beta-homoisoleucine CAS number and molecular weight

An In-Depth Technical Guide to Fmoc-L-beta-homoisoleucine for Advanced Research and Drug Development

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Non-Canonical Amino Acids

In the landscape of modern peptide chemistry and drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, Fmoc-L-beta-homoisoleucine stands out as a critical building block for creating novel peptides with enhanced therapeutic properties. Its unique structure, combining a beta-amino acid backbone with a branched aliphatic side chain, offers researchers a powerful tool to overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability. This guide provides an in-depth technical overview of Fmoc-L-beta-homoisoleucine, from its fundamental properties to its application in cutting-edge research, tailored for scientists and professionals in drug development.

Core Physicochemical Properties

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. Fmoc-L-beta-homoisoleucine is a white to off-white powder, and its key characteristics are summarized below for quick reference.[1] These properties are essential for experimental design, from calculating molar equivalents in synthesis to determining appropriate storage conditions to ensure long-term stability.

| Property | Value | Reference |

| CAS Number | 193954-27-7 | [1][2][3][4][5] |

| Molecular Formula | C₂₂H₂₅NO₄ | [1][2] |

| Molecular Weight | 367.45 g/mol | [1] |

| Synonyms | Fmoc-L-β-HomoIle-OH, (3R,4S)-3-(Fmoc-amino)-4-methylhexanoic acid | [1][6] |

| Purity | ≥ 99% (HPLC) | [1] |

| Melting Point | 130 - 132 °C (decomposes) | [1] |

| Appearance | White to off-white powder | [1] |

| Optical Rotation | [α]D²⁰ = -24 ± 1º (c=0.5 in CHCl₃) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| Storage Conditions | 0 - 8 °C for short-term; -20 °C for long-term | [1][7] |

The Pivotal Role of the Fmoc Protecting Group in Solid-Phase Peptide Synthesis (SPPS)

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS) for good reason.[] Its primary function is to temporarily block the N-terminus of the amino acid, preventing unwanted side reactions and polymerization during the coupling of the subsequent amino acid in the sequence.[9] The key advantage of the Fmoc group over older methods, such as the Boc/benzyl strategy, lies in its lability under mild basic conditions.[] This orthogonality allows for the use of acid-labile resins and side-chain protecting groups, which can be removed in a single final cleavage step, streamlining the entire synthesis process.[10]

The deprotection is typically achieved using a solution of 20-50% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[] The mechanism is a β-elimination reaction, which proceeds rapidly at room temperature without damaging the growing peptide chain or the acid-sensitive linkages to the solid support.[] This mild deprotection condition is a critical factor for the synthesis of complex and sensitive peptides.

Caption: General workflow for Fmoc group removal in SPPS.

Structural Significance of the β-Homoisoleucine Moiety

The "beta-homo" designation indicates that the amino group is attached to the third carbon (the β-carbon) from the carboxyl group, rather than the second (α-carbon) as in proteinogenic amino acids. This seemingly minor change has profound implications for the resulting peptide's structure and function.

-

Proteolytic Resistance: The altered backbone geometry makes peptides containing β-amino acids poor substrates for many common proteases, which are highly specific for the α-amino acid linkage.[11] This increased resistance to enzymatic degradation is a highly desirable trait for peptide-based therapeutics, as it can significantly extend their in-vivo half-life.

-

Conformational Control: The additional methylene group in the backbone provides greater conformational flexibility, but also allows for the formation of unique and stable secondary structures, such as helices, turns, and sheets, that are inaccessible to α-peptides.[11][12] This allows for the precise design of peptidomimetics that can mimic or block biological interactions.[12]

-

Side Chain Influence: The isoleucine side chain is branched and hydrophobic. This steric bulk can be used to influence the peptide's folding and to create specific hydrophobic interactions with target receptors or enzymes.[1] The defined stereochemistry (3R, 4S) ensures that these interactions are precise and reproducible.

Key Applications in Scientific Research and Drug Development

The unique properties of Fmoc-L-beta-homoisoleucine make it a valuable reagent in several areas of advanced research.

-

Solid-Phase Peptide Synthesis (SPPS): Its primary application is as a building block in SPPS to create peptides with enhanced stability and novel conformations.[1] The Fmoc group makes it perfectly suited for automated synthesis protocols.[10]

-

Peptidomimetic and Drug Design: Researchers use this amino acid to design peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[12] Its incorporation can lead to improved binding affinity and selectivity for therapeutic targets.[1]

-

Structural Biology: The ability to induce stable, non-natural secondary structures makes peptides containing Fmoc-L-beta-homoisoleucine excellent tools for studying protein-protein interactions and for developing inhibitors of these interactions.[1][11]

Experimental Protocol: Single Coupling Cycle in Fmoc-SPPS

The following is a generalized, self-validating protocol for the incorporation of Fmoc-L-beta-homoisoleucine into a peptide chain using manual solid-phase synthesis. The causality for each step is explained to provide a deeper understanding of the process.

Objective: To couple Fmoc-L-beta-homoisoleucine to a resin-bound peptide chain with a free N-terminus.

Materials:

-

Peptide-resin with a free N-terminal amine.

-

Fmoc-L-beta-homoisoleucine.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a similar uronium salt.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide).

-

Washing Solvents: DMF, DCM (Dichloromethane).

-

Deprotection Solution: 20% Piperidine in DMF.

-

Kaiser Test Kit (for validation of coupling completion).

Methodology:

-

Resin Swelling (Preparation):

-

Action: Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x). Allow the resin to swell in DMF for at least 30 minutes.

-

Causality: Swelling the resin is critical. It opens up the polymer matrix, ensuring that reagents have full access to the reactive sites within the beads for efficient reaction kinetics.[9]

-

-

Fmoc Deprotection (N-terminus Activation):

-

Action: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain. Repeat with a second treatment for 15 minutes.

-

Causality: The first short treatment removes the bulk of the Fmoc groups. The second, longer treatment ensures the complete removal of any remaining protecting groups, providing a free primary amine ready for coupling.

-

-

Washing (Reagent Removal):

-

Action: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene byproduct.

-

Causality: Residual piperidine is basic and will neutralize the activated amino acid in the subsequent coupling step, preventing the reaction. Thorough washing is non-negotiable for high coupling efficiency.

-

-

Amino Acid Activation & Coupling:

-

Action: In a separate vessel, dissolve Fmoc-L-beta-homoisoleucine (3-5 eq.), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in a minimal amount of DMF. Allow to pre-activate for 1-2 minutes. Add this activation mixture to the resin.

-

Causality: HBTU reacts with the carboxylic acid of the Fmoc-amino acid to form a highly reactive acyl-uronium ester. DIPEA acts as an organic base to facilitate this activation and to neutralize the protonated N-terminus of the resin-bound peptide. Pre-activation ensures the reactive species is formed before it contacts the resin, maximizing coupling speed and minimizing potential side reactions.

-

-

Coupling Reaction:

-

Action: Agitate the resin with the activation mixture for 1-2 hours at room temperature.

-

Causality: Agitation ensures continuous mixing, allowing the activated amino acid to access all free amines on the resin. The reaction time may need to be extended for sterically hindered couplings, which can be the case for β-amino acids.

-

-

Validation (Quality Control):

-

Action: Take a small sample of the resin beads and perform a Kaiser (ninhydrin) test.

-

Causality: The Kaiser test detects free primary amines. A negative result (beads remain yellow) indicates that the coupling reaction is complete. A positive result (beads turn blue/purple) signifies incomplete coupling, requiring a second coupling step (recoupling) to drive the reaction to completion. This step is a self-validating checkpoint that ensures the integrity of the final peptide.

-

-

Washing (Final Cleanup):

-

Action: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

-

Causality: This final wash removes excess reagents and byproducts, preparing the resin for the next step in the sequence.

-

Caption: Workflow for a single coupling cycle in SPPS.

Conclusion

Fmoc-L-beta-homoisoleucine is more than just a modified amino acid; it is a strategic tool for molecular design. Its ability to impart proteolytic resistance and introduce novel structural motifs makes it an invaluable asset in the development of next-generation peptide therapeutics and advanced biomaterials. A thorough understanding of its properties and the rationale behind its use in synthesis protocols, as outlined in this guide, empowers researchers to harness its full potential in their scientific endeavors.

References

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. [Link]

-

Design and synthesis of beta-peptides with biological activity - PubMed. [Link]

-

(PDF) β-Nitro-α-amino acids as latent α, β-dehydro-α-amino acid residues in solid-phase peptide synthesis - ResearchGate. [Link]

-

Guide to Solid Phase Peptide Synthesis - AAPPTEC. [Link]

-

Peptide synthesis - Wikipedia. [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

-

Exploring the Applications of Fmoc Amino Acids in Pharmaceutical Development. [Link]

-

(3R,4S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylhexanoic acid | C22H25NO4 - PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. parchem.com [parchem.com]

- 4. Fmoc-L-beta-homoisoleucine | 193954-27-7 [m.chemicalbook.com]

- 5. 193954-27-7 CAS MSDS (Fmoc-L-beta-homoisoleucine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. (3R,4S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylhexanoic acid | C22H25NO4 | CID 7010016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mybiosource.com [mybiosource.com]

- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fmoc-L-beta-Homoisoleucine: Structure, Properties, and Application in Advanced Peptide Synthesis

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in peptide synthesis. It provides a detailed examination of the structure, physicochemical properties, and strategic applications of N-α-(9-Fluorenylmethoxycarbonyl)-L-beta-homoisoleucine (Fmoc-L-β-HomoIle-OH), a non-proteinogenic amino acid derivative critical for the design of next-generation peptide therapeutics.

Introduction: The Strategic Value of Non-Canonical Amino Acids

In the landscape of peptide-based drug discovery, the strategic incorporation of unnatural amino acids is a cornerstone for overcoming the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Beta-amino acids, which feature an additional carbon atom in their backbone compared to their alpha-analogs, are particularly valuable.[1] This structural modification imparts significant resistance to enzymatic degradation by proteases, a crucial attribute for enhancing in vivo half-life.[2]

Fmoc-L-beta-homoisoleucine is a specialized building block that combines the advantages of a beta-amino acid backbone with the bulky, hydrophobic side chain of isoleucine. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group makes it perfectly suited for the widely adopted Solid-Phase Peptide Synthesis (SPPS) methodology, enabling the creation of novel peptides with enhanced stability, unique secondary structures, and potentially improved receptor affinity and selectivity.[3][]

Chemical Identity and Physicochemical Properties

A thorough understanding of the molecular structure and physical characteristics of Fmoc-L-beta-homoisoleucine is fundamental to its effective use in synthesis.

Molecular Structure and Formula

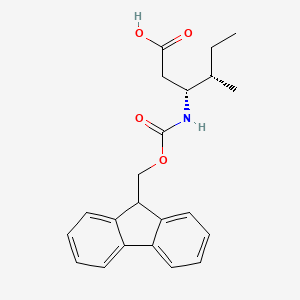

The systematic IUPAC name for this compound is (3R,4S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylhexanoic acid.[3] The "L" designation in its common name refers to the stereochemical configuration derived from its parent alpha-amino acid, L-isoleucine. The beta-amino acid structure results in two chiral centers at the C3 (β) and C4 positions of the hexanoic acid backbone.

Caption: Chemical structure of Fmoc-L-beta-homoisoleucine.

Physicochemical Data

The properties of the solid reagent are critical for handling, storage, and reaction setup. The data below has been consolidated from various chemical suppliers.[3][5][6][7]

| Property | Value | Reference(s) |

| Chemical Formula | C₂₂H₂₅NO₄ | [3][6] |

| Molecular Weight | 367.45 g/mol | [3][8] |

| CAS Number | 193954-27-7 | [3][5][9] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 130 - 132 °C (decomposes) | [3] |

| Optical Rotation | [α]²⁰D = -24 ± 1° (c=0.5 in CHCl₃) | [3] |

| Purity (HPLC) | ≥99% | [3] |

| Recommended Storage | 0 - 8 °C, protect from moisture | [3][8] |

The Rationale for Use in Peptide Synthesis

As a senior scientist, the selection of a building block is driven by a clear objective. Fmoc-L-beta-homoisoleucine is chosen not merely as a substitute for its alpha-analog, but for the distinct advantages conferred by each part of its structure.

The Fmoc Group: A Mild and Orthogonal Protecting Strategy

The Fmoc group is the cornerstone of modern SPPS for its mild, base-labile deprotection chemistry, which is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and resin linkers.[10][11]

-

Mechanism of Action: The protection of the α-amino group is crucial to ensure regioselective peptide bond formation at the C-terminus.[10] During SPPS, the Fmoc group is efficiently removed via a β-elimination mechanism using a weak base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[10][12] The base abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene and the release of the free amine. This mild deprotection protocol preserves the integrity of sensitive amino acid residues and complex peptide modifications, which can be compromised under the harsh acidic conditions required for older Boc-based strategies.[]

-

Process Control: The dibenzofulvene-piperidine adduct has a strong UV absorbance around 300 nm, a feature that is expertly exploited for real-time, quantitative monitoring of the deprotection reaction, ensuring each cycle of the synthesis proceeds to completion.[10]

The β-Amino Acid Core: Engineering Proteolytic Stability

The defining feature of this building block is its β-amino acid structure. The insertion of an additional methylene group into the peptide backbone has profound and predictable consequences.

-

Enzymatic Resistance: Natural proteases are highly specific for peptide bonds formed between α-amino acids. The altered spacing and geometry of the peptide bond in a β-peptide sequence render it a poor substrate for these enzymes. This inherent resistance to proteolysis is a primary driver for incorporating β-amino acids into therapeutic peptide candidates, significantly extending their plasma half-life.[1][2]

-

Conformational Control: The increased flexibility of the β-amino acid backbone allows for the formation of unique and stable secondary structures, such as various helices and turns, that are not accessible to α-peptides.[2] This provides a powerful tool for designing "foldamers"—synthetic oligomers that mimic the structure and function of natural peptides and proteins but with enhanced stability.[13]

The Homoisoleucine Side Chain: Modulating Receptor Interaction

The (S)-sec-butyl side chain is sterically demanding and hydrophobic. In drug design, this feature is leveraged to fine-tune the interaction of the peptide with its biological target. Its bulk can provide critical steric hindrance or hydrophobic contacts within a receptor's binding pocket, potentially leading to enhanced binding affinity (potency) and selectivity over related receptors.[3]

Experimental Protocol: Incorporation via Fmoc-SPPS

The following is a generalized, self-validating protocol for the manual incorporation of Fmoc-L-beta-homoisoleucine into a growing peptide chain on a solid support. The success of each step relies on the chemical principles previously described.

Workflow Diagram

Caption: Generalized workflow for a single coupling cycle in Fmoc-SPPS.

Step-by-Step Methodology

This protocol assumes a starting scale of 0.1 mmol on a standard solid-phase resin (e.g., Rink Amide). All steps are performed at room temperature.

-

Resin Preparation & Swelling:

-

Place the peptide-resin (with a free N-terminal amine) in a suitable reaction vessel.

-

Wash the resin thoroughly with DMF (3 x 2 mL) to remove residual reagents from the previous cycle.

-

-

Fmoc-L-beta-homoisoleucine Activation and Coupling:

-

In a separate vial, dissolve Fmoc-L-beta-homoisoleucine (147 mg, 0.4 mmol, 4 eq.) in DMF (1 mL).

-

Add an activating agent. A common choice is a mixture of HBTU (151 mg, 0.4 mmol, 4 eq.) and DIPEA (139 µL, 0.8 mmol, 8 eq.).

-

Allow the activation to proceed for 2-5 minutes. The solution may change color.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours. The extended coupling time is often beneficial for sterically hindered or unnatural amino acids.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of resin beads and wash them thoroughly with DMF and DCM.

-

Perform a Kaiser test. A negative result (beads remain yellow) indicates the successful consumption of all free primary amines and thus a complete coupling reaction. If the test is positive (beads turn blue), the coupling step should be repeated.

-

-

Washing:

-

Once the coupling is complete, drain the reaction vessel.

-

Wash the resin extensively with DMF (5 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL) to remove all excess reagents and byproducts.

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF (2 mL) to the resin.

-

Agitate for 5-10 minutes.

-

Drain and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

-

-

Final Washing:

-

Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL) to remove piperidine and dibenzofulvene byproducts.

-

The resin is now ready for the coupling of the next Fmoc-protected amino acid in the sequence.

-

Quality Control and Characterization

To ensure the integrity of the synthesis, both the incoming building block and the final peptide must be rigorously characterized.

-

Building Block Identity: The purity of the Fmoc-L-beta-homoisoleucine reagent should be confirmed upon receipt. High-Performance Liquid Chromatography (HPLC) is used to assess chemical purity (typically >99%), while Mass Spectrometry (MS) confirms the correct molecular weight (367.45 Da).[3]

-

Peptide Characterization: After synthesis and cleavage from the resin, the crude peptide should be analyzed by reverse-phase HPLC (RP-HPLC) to determine its purity profile and by LC-MS to confirm that the final product has the expected molecular mass, verifying the successful incorporation of the beta-homoisoleucine residue.

Conclusion

Fmoc-L-beta-homoisoleucine is a highly specialized chemical tool that empowers peptide scientists to design novel molecules with superior therapeutic properties. Its unique structure, combining a protease-resistant β-amino acid backbone with a sterically influential side chain, provides a rational basis for enhancing peptide stability and modulating biological activity. A comprehensive understanding of its chemical properties and the causality behind its role in SPPS is essential for its successful application in the development of innovative peptide-based drugs and advanced biomaterials.

References

-

P&S Chemicals. Product information, Fmoc-l-beta-homoisoleucine. [Link]

-

ResearchGate. Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides. [Link]

-

AAPPTEC. Beta Homo Amino Acids for Peptide Synthesis Archives. [Link]

-

Fülöp, F., Martinek, T. A., & Tóth, G. K. (2006). Application of alicyclic beta-amino acids in peptide chemistry. Chemical Society Reviews, 35(4), 323–334. [Link]

-

PubChem. (3R,4S)-3-amino-4-methylhexanoic acid. [Link]

-

Parthasarathy, A., et al. (2022). Synthesis of β-Alanine From Isoleucine and Propionate Catabolism via Aminotransferases. Frontiers in Plant Science. [Link]

-

Dilun Biotechnology. Advances in Peptide Synthesis Technology and Applications. [Link]

-

PubChem. L-beta-homoisoleucine-HCl. [Link]

-

Yoo, B., & Kirshenbaum, K. (2008). Design and synthesis of beta-peptides with biological activity. Current Pharmaceutical Design, 14(30), 3113-3130. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Application of alicyclic beta-amino acids in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 5. Fmoc-L-beta-homoisoleucine | 193954-27-7 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. parchem.com [parchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. mybiosource.com [mybiosource.com]

- 10. chempep.com [chempep.com]

- 11. Peptide Design: Principles & Methods | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of β-Amino Acids in Peptide Science: A Technical Guide for Advanced Drug Development

Foreword: Beyond the α-Centric World of Peptides

For decades, the landscape of peptide science has been dominated by the 20 proteinogenic α-amino acids. While this canonical set has provided a vast playground for therapeutic innovation, it is not without its limitations. The inherent susceptibility of α-peptides to proteolytic degradation and their often-unpredictable conformational flexibility have posed significant hurdles in drug development. This guide ventures beyond the familiar territory of α-peptides to explore the transformative potential of their structural cousins: the β-amino acids. By introducing an additional carbon atom into the peptide backbone, β-amino acids unlock a world of novel structural motifs, enhanced stability, and diverse biological activities. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core principles and practical applications of β-amino acid-containing peptides. We will delve into the "why" and "how"—from the fundamental impact on peptide structure to the strategic design of next-generation therapeutics.

The Fundamental Advantage: Engineering Stability and Structure

The defining feature of a β-amino acid is the presence of two carbon atoms (Cα and Cβ) between the amino and carboxyl groups, in contrast to the single Cα in α-amino acids.[1][2] This seemingly subtle alteration has profound consequences for the resulting peptide's properties.

Innate Resistance to Proteolysis: A Paradigm Shift in Peptide Drug Design

A primary obstacle in the clinical translation of peptide-based drugs is their rapid clearance by endogenous proteases. These enzymes are exquisitely evolved to recognize and cleave the peptide bonds of α-peptides. The altered backbone geometry of β-peptides, however, renders them largely invisible to these enzymatic scissors.[3][4][5] Peptides composed entirely of β-amino acids (β-peptides) exhibit remarkable resistance to degradation by a wide range of peptidases, including trypsin and chymotrypsin, often remaining intact for extended periods in vitro.[3][5] Even the strategic incorporation of a single β-amino acid into an α-peptide sequence can significantly enhance its metabolic stability.[2][6] This inherent proteolytic resistance is a cornerstone of the therapeutic potential of β-amino acids, offering the promise of drugs with improved pharmacokinetic profiles and sustained in vivo efficacy.[6]

The World of Foldamers: Predictable and Stable Secondary Structures

The increased conformational flexibility of the β-amino acid backbone might intuitively suggest a tendency towards disordered structures. However, the opposite is often true. Oligomers of β-amino acids, known as β-peptides, have a remarkable propensity to fold into stable, well-defined secondary structures, even at short chain lengths.[3][7] These "foldamers" can adopt a variety of helical and sheet-like conformations that are distinct from those of α-peptides.[3][8]

The ability to form predictable secondary structures is a significant advantage in rational drug design. By selecting specific β-amino acid monomers (e.g., β², β³, or cyclic β-amino acids), scientists can exert precise control over the resulting peptide's three-dimensional shape.[3][9] This allows for the design of molecules that can mimic the bioactive conformations of α-peptides or present novel surfaces for interaction with biological targets.[10][11]

-

14-Helix: A common and stable helical structure formed by β³-peptides, characterized by 14-membered hydrogen-bonded rings.[3]

-

12-Helix: Another helical motif observed in β-peptides.[3]

-

10/12-Helix: A helical structure adopted by peptides with alternating β²- and β³-residues.[7]

-

β-Sheet Analogs: β-peptides can also form stable, extended sheet-like structures.

The stability of these structures is influenced by the substitution pattern on the β-amino acid backbone and the surrounding solvent.[12] This predictability allows for the design of β-peptides with specific shapes to target protein-protein interactions or other biological interfaces.[10][13]

Core Applications in Drug Discovery and Beyond

The unique combination of proteolytic stability and structural pre-organization makes β-amino acid-containing peptides powerful tools in medicinal chemistry.[10][14][15]

Peptidomimetics: Enhancing Nature's Blueprint

A major application of β-amino acids is in the creation of peptidomimetics, molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[1][2] By strategically replacing one or more α-amino acids in a bioactive peptide with β-amino acids, it is possible to:

-

Increase Potency: The constrained and stable conformations of β-amino acid-containing peptides can lead to a more favorable presentation of key side chains for target binding, resulting in increased biological activity.[14][16]

-

Enhance Stability: As discussed, the incorporation of β-amino acids confers significant resistance to enzymatic degradation.[2][14][16]

-

Modulate Receptor Selectivity: The altered backbone can influence the peptide's interaction with different receptor subtypes, potentially leading to more selective and less off-target effects.

This approach has been successfully applied to a wide range of bioactive peptides, including receptor agonists and antagonists, and inhibitors of protein-protein interactions.[1][2][10]

A New Frontier in Antimicrobial Peptides

The rise of antibiotic-resistant bacteria presents a global health crisis. β-peptides have emerged as a promising class of antimicrobial agents.[10][13][15] Designed to mimic the amphipathic structures of natural antimicrobial peptides, synthetic β-peptides can disrupt bacterial cell membranes, leading to cell death.[10] A key advantage is that their unnatural backbone may slow the development of bacterial resistance.[8]

Inhibiting Protein-Protein Interactions (PPIs)

Many diseases are driven by aberrant protein-protein interactions. The large and often flat interfaces involved in PPIs are notoriously difficult to target with small molecules. The ability of β-peptides to form stable, extended structures makes them ideal candidates for mimicking one of the protein partners and disrupting the interaction.[10][11][15] This strategy has been explored for various targets, including the p53-hDM2 interaction in cancer.[3][13]

Cell-Penetrating Peptides for Intracellular Drug Delivery

The cell membrane is a formidable barrier for many potential drugs. Cell-penetrating peptides (CPPs) are short peptides that can traverse the cell membrane and deliver cargo into the cytoplasm. β-peptide foldamers have been designed as highly effective CPPs, demonstrating even greater cell penetration capabilities than their α-peptide counterparts.[8] This opens up exciting possibilities for the delivery of a wide range of therapeutic molecules, from small drugs to large biologics.[8]

Synthesis and Characterization: A Practical Guide

The successful application of β-amino acids in peptide science relies on robust synthetic and analytical methodologies.

Synthesis of β-Amino Acid Monomers

While some β-amino acids are naturally occurring, a diverse range of synthetic methods have been developed to access a wide variety of structurally unique monomers. Common strategies include:

-

Arndt-Eistert Homologation: A classic method for converting α-amino acids to their β-homologs.[17]

-

Conjugate Addition: The addition of amine nucleophiles to α,β-unsaturated esters.[17]

-

Mannich-type Reactions: A powerful tool for the stereoselective synthesis of β-amino acids.[17]

-

Catalytic Methods: More recent advances include palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines, offering more direct and efficient routes.[17]

Solid-Phase Peptide Synthesis (SPPS) of β-Peptides and α/β-Peptides

Peptides containing β-amino acids can be readily synthesized using standard solid-phase peptide synthesis (SPPS) techniques, most commonly employing the Fmoc/tBu strategy.[1][13][18] The general workflow is analogous to that of α-peptide synthesis.

This protocol outlines the manual synthesis of a short peptide containing both α- and β-amino acids.

1. Resin Preparation and Swelling: a. Place the desired amount of Fmoc-Rink Amide resin in a suitable reaction vessel. b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[19][20] c. Drain the DMF.

2. First Amino Acid Coupling (Anchoring): a. Dissolve 3 equivalents of the first Fmoc-protected amino acid (relative to resin loading) and 2.9 equivalents of a coupling agent (e.g., HATU) in DMF. b. Add 6 equivalents of a base (e.g., N,N-diisopropylethylamine - DIEA) to the activated amino acid solution. c. Add the activated amino acid solution to the swollen resin and agitate for 1-2 hours. d. Wash the resin thoroughly with DMF and dichloromethane (DCM).

3. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate for 5 minutes. c. Drain the solution. d. Repeat the piperidine treatment for another 10-15 minutes. e. Wash the resin thoroughly with DMF and DCM.

4. Subsequent Amino Acid Coupling (α or β): a. Repeat the coupling procedure described in step 2 with the next Fmoc-protected α- or β-amino acid.

5. Capping (Optional but Recommended): a. To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.[21]

6. Iterative Cycles: a. Repeat steps 3-5 for each subsequent amino acid in the desired sequence.

7. Final Cleavage and Deprotection: a. After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum. b. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water). c. Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[21] d. Filter the resin and collect the cleavage solution. e. Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.[21] f. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

8. Purification and Characterization: a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

Structural Characterization

A variety of biophysical techniques are employed to characterize the secondary structures of β-peptides and α/β-peptides, including:

-

Circular Dichroism (CD) Spectroscopy: Provides information about the overall secondary structure content (e.g., helicity).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Allows for detailed three-dimensional structure determination in solution.

-

X-ray Crystallography: Provides high-resolution structural information in the solid state.

Visualization of Key Concepts

Diagrams

Caption: Comparison of α- and β-amino acid structures.

Caption: Workflow for developing β-amino acid-based peptidomimetics.

Concluding Remarks and Future Outlook

The incorporation of β-amino acids into peptides represents a paradigm shift in the field, moving beyond the limitations of the canonical α-amino acid building blocks. The ability to engineer peptides with enhanced proteolytic stability and well-defined, predictable secondary structures opens up a vast design space for novel therapeutics. From combating antibiotic resistance to targeting challenging protein-protein interactions and enabling intracellular drug delivery, the applications of β-amino acid-containing peptides are both broad and profound. As our understanding of the structural and functional consequences of β-amino acid incorporation continues to grow, and as synthetic methodologies become even more sophisticated, we can expect to see an increasing number of β-peptide-based candidates entering clinical development. For the modern drug discovery scientist, a deep understanding of the principles and applications outlined in this guide is no longer a niche specialty but a core competency for designing the next generation of peptide therapeutics.

References

-

Martinek, T. A., & Fülöp, F. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739. [Link]

-

Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(10), 302-307. [Link]

-

Gellman, S. H. (2004). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 289, 269-281. [Link]

-

Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739. [Link]

-

Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]

-

Gopi, H. N., & Suresh, S. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. [Link]

-

Fairlie, D. P., & Abbenante, G. (2002). Beta-amino acids: versatile peptidomimetics. ResearchGate. [Link]

-

Unknown. (n.d.). Beta-peptide. Grokipedia. [Link]

-

Fairlie, D. P., & Abbenante, G. (2002). [beta]-Amino Acids: Versatile Peptidomimetics. ProQuest. [Link]

-

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical Reviews, 101(10), 3219-3232. [Link]

-

Fazal-ur-Rehman, M. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Medicinal Chemistry, 8(4), 95-99. [Link]

-

Boto, A., Hernández, D., & Suárez, E. (2007). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry, 72(2), 575-584. [Link]

-

Császár, A. G., & Perczel, A. (2004). On the Flexibility of Beta-Peptides. Journal of Computational Chemistry, 25(5), 689-702. [Link]

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

-

Hook, D. F., Gessier, F., & Seebach, D. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Helvetica Chimica Acta, 87(5), 1149-1169. [Link]

-

Fairlie, D. P., & Abbenante, G. (2002). β-Amino Acids: Versatile Peptidomimetics. Bentham Science Publishers. [Link]

-

Hofmann, H. J., & Börner, H. G. (1998). Basic conformers in beta-peptides. Journal of Peptide Science, 4(6), 427-442. [Link]

-

Mandal, S. (2019). Beta Peptide Foldamers. News-Medical.Net. [Link]

-

Unknown. (2013). Why are peptides consisting of beta amino acids metabolically more stable?. ResearchGate. [Link]

-

Papini, A. M. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 271-291. [Link]

-

Juaristi, E. (2010). Applications of β-Peptides in Chemistry, Biology, and Medicine. World Scientific Publishing. [Link]

-

Horne, W. S., & Gellman, S. H. (2008). Folding and function in α/β-peptides: Targets and therapeutic applications. Peptide Science, 90(5), 616-626. [Link]

-

Fülöp, F., Martinek, T. A., & Tóth, G. K. (2006). Application of alicyclic beta-amino acids in peptide chemistry. Chemical Society Reviews, 35(4), 323-334. [Link]

-

Stefanucci, A., & Mollica, A. (2018). Natural Occurring β-Peptides: A Fascinating World of Bioactive Molecules. Current Bioactive Compounds, 14(1), 3-10. [Link]

-

Seebach, D., Hook, D. F., & Glättli, A. (2002). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Biopolymers, 65(4), 257-269. [Link]

-

ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. [Link]

-

Åstrand, M., & Liskamp, R. M. (2015). β-Peptoid Foldamers at Last. Accounts of Chemical Research, 48(8), 2215-2225. [Link]

-

Lee, H. S., Syud, F. A., Wang, F., & Gellman, S. H. (2009). Structural and biological mimicry of protein surface recognition by α/β-peptide foldamers. Proceedings of the National Academy of Sciences, 106(35), 14743-14748. [Link]

-

Vagner, J., Qu, H., & Hruby, V. J. (2014). Methods and protocols of modern solid phase peptide synthesis. Current Protocols in Chemical Biology, 6(3), 137-164. [Link]

-

Hintermann, T., & Seebach, D. (1997). The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures?. CHIMIA International Journal for Chemistry, 51(5), 244-247. [Link]

-

Ohshiro, Y., Nakajima, E., Goto, Y., & Suga, H. (2016). Ribosomal Synthesis of Peptides with Multiple β-Amino Acids. Journal of the American Chemical Society, 138(5), 1632-1638. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Kritzer, J. A., & Schepartz, A. (2011). α/β-Peptide foldamers: state of the art. ChemBioChem, 12(6), 848-857. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research. [Link]

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? | CHIMIA [chimia.ch]

- 6. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. news-medical.net [news-medical.net]

- 9. wjarr.com [wjarr.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. α/β-Peptide foldamers: state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Basic conformers in beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chemistry.illinois.edu [chemistry.illinois.edu]

- 18. [beta]-Amino Acids: Versatile Peptidomimetics - ProQuest [proquest.com]

- 19. chemistry.du.ac.in [chemistry.du.ac.in]

- 20. biovera.com.au [biovera.com.au]

- 21. benchchem.com [benchchem.com]

A Technical Guide to Solid-Phase Peptide Synthesis (SPPS) of β-Peptides

Abstract

The deliberate incorporation of β-amino acids into peptide sequences represents a paradigm shift in medicinal chemistry and materials science. These non-natural building blocks imbue peptides with remarkable properties, most notably a profound resistance to proteolytic degradation and the ability to form unique, stable secondary structures.[1] This guide provides an in-depth technical overview of solid-phase peptide synthesis (SPPS) as applied to the assembly of β-peptides. We will dissect the fundamental principles of SPPS, explore the nuanced challenges presented by β-amino acid monomers, and detail field-proven protocols for efficient synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of β-peptides.

Introduction: The Rationale for β-Peptide Synthesis

Conventional peptides, composed of α-amino acids, are often hampered in therapeutic applications by their rapid degradation by proteases.[2] The introduction of β-amino acids, which possess an additional carbon atom in their backbone, fundamentally alters the peptide's susceptibility to enzymatic cleavage.[1] This enhanced stability, coupled with the propensity of β-peptides to fold into well-defined secondary structures like helices and sheets, makes them highly attractive scaffolds for drug discovery and biomaterial engineering.[1][3] The applications of β-peptides are expanding and include the development of novel antimicrobial agents, enzyme inhibitors, and protein-protein interaction modulators.[2][4]

Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, remains the cornerstone of peptide assembly due to its efficiency and amenability to automation.[5][6] This guide will navigate the specific adaptations and considerations required to successfully apply SPPS to the synthesis of β-peptides.

Core Principles of Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[7] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[7] The fundamental cycle of SPPS consists of four key steps:

-

Deprotection: Removal of the temporary N-terminal protecting group from the resin-bound amino acid or peptide.

-

Washing: Thorough rinsing of the resin to remove excess deprotection reagent and byproducts.

-

Coupling: Activation of the incoming N-terminally protected amino acid's carboxyl group and its subsequent reaction with the free N-terminus of the resin-bound peptide to form a new peptide bond.

-

Washing: Removal of excess activated amino acid and coupling reagents.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and any permanent side-chain protecting groups are removed.[5]

Navigating the Challenges of β-Amino Acid Incorporation

While the principles of SPPS are universal, the introduction of β-amino acids presents unique challenges that necessitate modifications to standard protocols.

-

Steric Hindrance and Slower Coupling Kinetics: The additional carbon in the backbone of β-amino acids can increase steric hindrance around the reactive centers. This often leads to slower coupling kinetics compared to their α-amino acid counterparts. To overcome this, more potent coupling reagents and/or longer reaction times may be required to ensure complete acylation.[8]

-

Aggregation of Growing Peptide Chains: Similar to hydrophobic α-peptides, sequences rich in β-amino acids can be prone to on-resin aggregation.[9][10] This aggregation can hinder reagent access to the reactive sites, leading to incomplete deprotection and coupling steps, resulting in deletion sequences and truncated peptides.[10][11]

-

Protecting Group Strategies: The selection of appropriate protecting groups for the N-terminus (temporary) and reactive side chains (permanent) is crucial for a successful synthesis. The most common strategy in modern SPPS is the Fmoc/tBu approach, which offers an orthogonal protection scheme.[12][13]

-

Nα-Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group, typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[13]

-

Side-Chain Protecting Groups (e.g., tBu, Trt, Boc): Acid-labile groups that are stable to the basic conditions of Fmoc deprotection and are typically removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[12][13]

-

Experimental Workflow: A Step-by-Step Guide

The following sections provide a detailed, field-proven workflow for the manual solid-phase synthesis of a generic β-peptide using Fmoc/tBu chemistry.

Materials and Reagents

| Item | Description/Specification | Supplier |

| Resin | Rink Amide MBHA resin (for C-terminal amides) or Wang resin (for C-terminal acids) | e.g., Sigma-Aldrich |

| Solvents | DMF, Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP) (Peptide synthesis grade) | Standard chemical supplier |

| Fmoc-β-amino acids | Protected β-amino acid monomers | Various specialized suppliers |

| Deprotection Reagent | 20% Piperidine in DMF (v/v) | Prepared fresh |

| Coupling Reagents | HBTU, HOBt, DIEA | e.g., AAPPTec, Gyros Protein Technologies |

| Cleavage Cocktail | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v) | Prepared fresh, with caution |

| Precipitation Solvent | Cold diethyl ether | Standard chemical supplier |

Diagram of the SPPS Cycle for β-Peptides

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) of β-peptides.

Detailed Protocol

Step 1: Resin Preparation and Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.[5] This is crucial for ensuring optimal reagent accessibility to the polymer matrix.[5]

-

Drain the DMF.

Step 2: First Amino Acid Loading (if starting with a bare resin) This step is for resins like 2-chlorotrityl chloride resin. Pre-loaded resins are more common and convenient.

-

Dissolve 3 equivalents of the first Fmoc-β-amino acid and 7.5 equivalents of N,N-diisopropylethylamine (DIEA) in dry DCM.[5]

-

Add the solution to the swollen resin and mix for 60 minutes.

-

Wash the resin with DMF and DCM.[5]

Step 3: Nα-Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the 20% piperidine in DMF treatment for an additional 15-20 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all traces of piperidine.

Step 4: Coupling the Next β-Amino Acid This protocol uses HBTU/HOBt as the coupling activators, a common and effective choice.[14]

-

In a separate vial, dissolve 3 equivalents of the next Fmoc-β-amino acid, 3 equivalents of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and 3 equivalents of HOBt (Hydroxybenzotriazole) in DMF.

-

Add 6 equivalents of DIEA to the activation mixture and vortex briefly. The solution should turn yellow, indicating the formation of the active ester.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours. For particularly hindered β-amino acids, a longer coupling time or a double coupling (repeating the coupling step) may be necessary.[8]

-

To monitor the completion of the coupling reaction, a small sample of resin beads can be taken for a Kaiser test. A negative Kaiser test (beads remain colorless) indicates a complete reaction.

Step 5: Washing

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all soluble reagents.

Step 6: Peptide Chain Elongation Repeat steps 3 through 5 for each subsequent β-amino acid in the sequence.

Step 7: Final Cleavage and Deprotection

-

After the final coupling and subsequent washing, wash the resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dry resin and allow the reaction to proceed for 2-3 hours with occasional agitation. The TIS acts as a scavenger to trap reactive cations generated during the deprotection of side chains.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

Step 8: Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Carefully decant the ether and wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15]

-

Characterize the purified peptide by mass spectrometry to confirm its molecular weight and purity.[14][15][16]

Advanced Considerations and Troubleshooting

-

Difficult Sequences and Aggregation: For hydrophobic or aggregation-prone sequences, consider using specialized resins like PEG-PS, which can improve solvation of the growing peptide chain.[6][8] The use of chaotropic salts or detergents in the reaction mixture can also help disrupt aggregation.[10]

-

Cyclization of β-Peptides: Cyclic peptides often exhibit enhanced stability and conformational rigidity.[17][18] Cyclization can be performed on-resin or in solution after cleavage.[18] On-resin cyclization often involves the use of orthogonal protecting groups on side chains that can be selectively removed to allow for the formation of a lactam or disulfide bridge while the peptide is still attached to the support.[17][19]

-

Microwave-Assisted SPPS: The use of microwave irradiation can significantly accelerate both the deprotection and coupling steps, reducing overall synthesis time.[14][20] However, careful optimization of temperature and irradiation time is necessary to prevent side reactions like racemization.

Characterization of β-Peptides

A comprehensive characterization of the synthesized β-peptide is essential to confirm its identity, purity, and structural integrity.

| Technique | Purpose |

| RP-HPLC | To assess the purity of the crude and purified peptide.[15][16] |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | To confirm the molecular weight of the peptide.[15][16] |

| Amino Acid Analysis | To determine the amino acid composition of the peptide.[15] |

| Circular Dichroism (CD) Spectroscopy | To investigate the secondary structure (e.g., helices, sheets) of the peptide in solution.[15][21] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed three-dimensional structural information of the peptide.[22] |

Conclusion

The solid-phase synthesis of β-peptides is a powerful tool for accessing novel molecular architectures with significant potential in drug discovery and materials science. While the incorporation of β-amino acids introduces specific challenges related to reaction kinetics and aggregation, these can be effectively overcome through careful optimization of protocols, the use of potent coupling reagents, and the implementation of advanced synthesis strategies. By following the principles and methodologies outlined in this guide, researchers can confidently embark on the synthesis and exploration of this exciting class of peptidomimetics.

References

- Cabriele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.

- Park, H. S., & Gellman, S. H. (n.d.). Design and synthesis of beta-peptides with biological activity. PubMed.

- (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- (n.d.). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. ResearchGate.

- (2006). Methods and protocols of modern solid phase peptide synthesis.

- (n.d.). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers.

- (n.d.). Folding and function in α/β-peptides: Targets and therapeutic applications. PMC.

- (n.d.). On-resin peptide macrocyclization using thiol-ene click chemistry. PMC - NIH.

- (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.

- (n.d.). On-resin peptide cyclization. Google Patents.

- (2014, July 18). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. SciSpace.

- (n.d.). Approaches for peptide and protein cyclisation. PMC - NIH.

- (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec.

- (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.

- (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- (n.d.). Selecting Orthogonal Building Blocks. Sigma-Aldrich.

- (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- (n.d.). Analytical Techniques for Peptide Characterization—Why They Matter.

- (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies.

- (n.d.). Application of alicyclic beta-amino acids in peptide chemistry. PubMed.

- (n.d.). Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc.

- (n.d.). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.

- (n.d.). Peptide Analysis Techniques Review.

- (n.d.). Introduction to Peptide Synthesis. PMC - NIH.

- (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of alicyclic beta-amino acids in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. scispace.com [scispace.com]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 9. researchgate.net [researchgate.net]

- 10. blog.mblintl.com [blog.mblintl.com]

- 11. WO2006045483A2 - On-resin peptide cyclization - Google Patents [patents.google.com]

- 12. peptide.com [peptide.com]

- 13. biosynth.com [biosynth.com]

- 14. rsc.org [rsc.org]

- 15. resolvemass.ca [resolvemass.ca]

- 16. ijsra.net [ijsra.net]

- 17. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. peptide.com [peptide.com]

- 19. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]

- 21. peptideinsights.quora.com [peptideinsights.quora.com]

- 22. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]